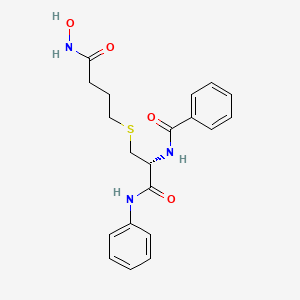
P-gp modulator 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-glycoprotein modulator 3, also known as Compound 37, is a potent and competitive modulator of P-glycoprotein. P-glycoprotein is a crucial membrane transporter responsible for eliminating xenobiotics and endobiotics from cells. Modulators like P-glycoprotein modulator 3 can affect the expression and function of this protein, leading to changes in drug bioavailability and potential drug-drug interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein modulator 3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of P-glycoprotein modulator 3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
P-glycoprotein modulator 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of P-glycoprotein modulator 3 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
P-glycoprotein modulator 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of P-glycoprotein activity and its impact on drug transport and metabolism.
Biology: Investigated for its role in modulating P-glycoprotein expression and function in various cell types, including cancer cells.
Medicine: Explored as a potential therapeutic agent to overcome multidrug resistance in cancer treatment by inhibiting P-glycoprotein activity.
Industry: Utilized in the development of new drug formulations and delivery systems to enhance drug bioavailability and efficacy
Mecanismo De Acción
P-glycoprotein modulator 3 exerts its effects by binding to P-glycoprotein and altering its activity. This modulation can either inhibit or enhance the transporter’s function, depending on the concentration and specific conditions. The molecular targets and pathways involved include the ATP-binding cassette transporter family, which plays a key role in drug efflux and resistance mechanisms .
Comparación Con Compuestos Similares
P-glycoprotein modulator 3 is unique in its potent and competitive modulation of P-glycoprotein. Similar compounds include:
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein activity.
Elacridar: A potent P-glycoprotein inhibitor used in research to study drug resistance.
Ruthenium-cyclopentadienyl compounds: Recently investigated for their ability to inhibit P-glycoprotein and overcome multidrug resistance in cancer cells.
These compounds share similar mechanisms of action but differ in their chemical structures, potency, and specific applications.
Propiedades
Fórmula molecular |
C31H37N3O5 |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
(2S)-2-[4-[[3-[(1-benzylpiperidin-4-yl)amino]-2-hydroxypropyl]amino]phenyl]-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C31H37N3O5/c1-38-26-15-27(36)31-28(37)17-29(39-30(31)16-26)22-7-9-23(10-8-22)32-18-25(35)19-33-24-11-13-34(14-12-24)20-21-5-3-2-4-6-21/h2-10,15-16,24-25,29,32-33,35-36H,11-14,17-20H2,1H3/t25?,29-/m0/s1 |
Clave InChI |
WTLAWDGVZDAZBF-QFCCLOIZSA-N |
SMILES isomérico |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)NCC(CNC4CCN(CC4)CC5=CC=CC=C5)O)O |
SMILES canónico |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)NCC(CNC4CCN(CC4)CC5=CC=CC=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)




![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)

![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)


![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)


![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
